1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

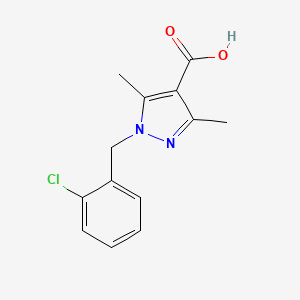

1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a benzyl group substituted with a chlorine atom at the ortho position, along with methyl groups at the 3- and 5-positions of the pyrazole ring.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWSBGHWRLNFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising results in anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values against different cancer types:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 24.25 | Induces apoptosis through morphological changes |

| MIA PaCa-2 (Pancreatic) | < 0.5 | Modulates autophagy and mTORC1 activity |

| A549 (Lung) | 49.85 | Promotes autophagy without apoptosis |

These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.

Organic Synthesis

In organic synthesis, this compound functions as an important intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in constructing diverse molecular architectures.

Synthetic Routes

The synthesis can be achieved through several methods, including:

- Reaction with appropriate acylating agents.

- Condensation reactions with amines or other nucleophiles.

These methods allow for the modification of the pyrazole ring, leading to derivatives with enhanced biological activities.

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be utilized in developing novel materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The mechanism by which 1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Substituent : 4-chloro-benzyl group.

- The electronic effects of the para-chloro group may also alter the molecule’s dipole moment and hydrogen-bonding capacity .

- Molecular Weight : 280.71 g/mol (identical to the ortho isomer).

1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Substituent : 3-bromo-benzyl group.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase lipophilicity and alter crystal packing, as observed in Mercury software analyses of halogenated compounds .

- Molecular Weight : 325.16 g/mol (higher due to bromine’s atomic mass) .

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Functional Group Modifications

N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

- Structure : Replaces the carboxylic acid with a carboxamide group.

- However, reduced acidity compared to the carboxylic acid may alter solubility .

- Molecular Weight : 343.81 g/mol.

Physicochemical and Electronic Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 2-Cl-benzyl | C₁₃H₁₃ClN₂O₂ | 280.71 | High steric hindrance, moderate solubility |

| 1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 4-Cl-benzyl | C₁₃H₁₃ClN₂O₂ | 280.71 | Improved solubility, enhanced dipole |

| 1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | 3-Br-benzyl | C₁₃H₁₃BrN₂O₂ | 325.16 | Increased lipophilicity, bulky substituent |

| 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | CF₂H | C₇H₈F₂N₂O₂ | 190.15 | High acidity, small size |

Hydrogen Bonding and Crystal Packing

- Ortho-chloro vs. Para-chloro : The ortho-chloro substitution in the target compound may lead to distorted crystal packing due to steric clashes, as visualized using Mercury software . In contrast, para-substituted analogs exhibit more symmetrical hydrogen-bonding networks, as described in graph set analyses .

- Bromo vs.

Computational Insights

Density Functional Theory (DFT) studies on similar compounds (e.g., 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine) reveal that substituent position and halogen type significantly influence electronic properties such as HOMO-LUMO gaps and nonlinear optical (NLO) behavior . For the target compound, the ortho-chloro group likely induces a distinct electron-withdrawing effect, altering its tautomerization equilibrium compared to para-substituted derivatives.

Biological Activity

1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly inflammatory and cancerous conditions.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H13ClN2O2

- Molecular Weight : 264.71 g/mol

The compound features a 2-chlorobenzyl group and two methyl groups at positions 3 and 5 on the pyrazole ring, alongside a carboxylic acid functional group. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with acetylacetone under basic conditions, often utilizing sodium ethoxide as a catalyst. The reaction is usually performed in ethanol at elevated temperatures to ensure complete conversion .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. In vitro studies have shown that these compounds can significantly inhibit cancer cell growth and induce apoptosis .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites of enzymes such as COX, thus blocking the synthesis of pro-inflammatory mediators.

- Receptor Modulation : Interacting with cellular receptors involved in growth signaling pathways, leading to altered cellular responses.

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that specific derivatives exhibited significant edema inhibition percentages compared to control groups, highlighting their potential as therapeutic agents for inflammatory diseases .

Anticancer Evaluation

In another investigation focusing on anticancer properties, a series of pyrazole derivatives were tested against various cancer cell lines. The study found that certain compounds led to reduced viability in cancer cells by inducing apoptosis and inhibiting cell cycle progression. The findings suggest that the structural features of these compounds are critical for their bioactivity .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification involves column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (reported m.p. 143–145°C) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- NMR : ¹H NMR detects methyl groups (δ ~2.3–2.5 ppm for CH₃), aromatic protons (δ ~7.2–7.5 ppm for 2-chlorobenzyl), and pyrazole ring protons (δ ~6.5 ppm). ¹³C NMR confirms carboxylic acid (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.1) .

Q. What are the critical physicochemical properties relevant to experimental design?

- Solubility : Limited solubility in water; dissolves in polar solvents (DMSO, methanol) .

- Stability : Sensitive to prolonged light exposure; store at 2–8°C in amber vials. Acidic conditions may promote decarboxylation .

- Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonding, influencing crystallization and solubility .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s electronic properties and reactivity?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for reaction design .

- Frontier Molecular Orbiters (HOMO/LUMO) : Predict charge transfer interactions (e.g., ∆E ≈ 4–5 eV for pyrazole derivatives) .

Q. What challenges arise in resolving crystallographic data for this compound?

- Crystallization : Slow evaporation from ethanol/water yields crystals suitable for X-ray diffraction. Asymmetric units may contain two molecules with near-orthogonal orientations (C–C–C angles: 119–122°) .

- Refinement : Use SHELX software for structure solution. Address disorder in methyl/chlorobenzyl groups via restrained refinement (HFIX 137 for CH₃ rotation) .

- Hydrogen Bonding Networks : Graph-set analysis (e.g., C₂²(4) motifs) reveals infinite chains along the [001] axis via O–H⋯O interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in reported enzyme inhibition may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.